molecular formula C25H26O5 B1259492 Angusticornin A

Angusticornin A

Cat. No.: B1259492
M. Wt: 406.5 g/mol
InChI Key: IPBCKEVUQOQGHF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angusticornin A is a naturally occurring chalcone characterized by the presence of a 2-hydroxy-3-methyl-3-butenyl (HMB) group, first isolated from Dorstenia angusticornis and Dorstenia barteri var. subtriangularis (Moraceae family) . Structurally, it belongs to the prenylated flavonoid subclass, with the HMB moiety attached to its chalcone backbone, a feature critical for its bioactivity .

Biological Activities: this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis (MIC = 25 μg/mL) .

Chemical Synthesis:
The synthesis of this compound involves a multi-step process:

Claisen-Schmidt condensation between methyl ketone 38 and aldehyde 42.

[1,3]-Sigmatropic rearrangement and Schenck ene reaction to introduce the HMB group.

Deprotection to yield the final product .

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)prop-2-en-1-one

InChI

InChI=1S/C25H26O5/c1-15(2)22(28)14-19-21(27)9-7-18(24(19)29)20(26)8-5-16-6-10-23-17(13-16)11-12-25(3,4)30-23/h5-13,22,27-29H,1,14H2,2-4H3/b8-5+

InChI Key

IPBCKEVUQOQGHF-VMPITWQZSA-N

Isomeric SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C=C2)OC(C=C3)(C)C)O)O

Canonical SMILES

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C=C2)OC(C=C3)(C)C)O)O

Synonyms

1-(2,4-dihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl)-3-(2,2-dimethyl-2H-benzopyran-6-yl)-2-propen-1-one
hedysarumine A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones bearing the HMB group share structural motifs but differ in bioactivity, synthesis complexity, and microbial targets. Key analogs include Angusticornin B, Bartericin A, and Xanthohumol D.

Structural and Functional Comparisons

Compound Source Key Structural Features Antibacterial Activity (MIC Range) Key Targets
Angusticornin A Dorstenia angusticornis HMB on chalcone backbone 25 μg/mL (B. subtilis) Gram-positive bacteria
Angusticornin B Dorstenia angusticornis HMB with additional prenyl group 16–64 μg/mL (E. coli with efflux inhibitors) Gram-negative bacteria
Bartericin A Dorstenia barteri HMB + methoxy substitution 0.31–39.06 μg/mL (broad-spectrum) Gram-positive/-negative, Candida
Xanthohumol D Humulus lupulus HMB with dihydroxy-methoxy pattern Not quantified (anti-inflammatory focus) NF-κB pathway inhibition

Bioactivity Insights

  • coli AG100A drops from 64 to 16 mg/L with phenylalanine arginine β-naphthylamide) . Molecular docking studies suggest strong binding to Mycobacterium tuberculosis proteins (Edock = −127.3 kJ/mol), rivaling synthetic inhibitors .
  • Bartericin A : Outperforms reference antibiotics (gentamycin, nystatin) with MICs as low as 0.31 μg/mL against Candida and multidrug-resistant bacteria . Its methoxy group enhances membrane permeability .
  • HMB Group Role : The HMB moiety is essential for lipid bilayer interaction, as seen in analogs lacking this group (e.g., 2',4',2-(OH)₃-chalcone), which show 100-fold reduced activity .

Q & A

What are the primary methods for isolating Angusticornin A from natural sources, and how is structural purity validated?

Basic Research Focus
this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by column chromatography using silica gel or Sephadex LH-20 . Thin-layer chromatography (TLC) with UV visualization or derivatization (e.g., vanillin-H₂SO₄ spray) is used for preliminary purity checks.

Advanced Methodological Considerations
High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (MS) coupling is critical for quantifying purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY, HSQC, and HMBC) resolves structural ambiguities, particularly for the 2-hydroxy-3-methyl-3-butenyl substituent .

What synthetic challenges arise in replicating this compound’s 2-hydroxy-3-methyl-3-butenyl group, and how are they addressed?

Basic Synthesis Overview
The chalcone scaffold is synthesized via Claisen-Schmidt condensation, but the 2-hydroxy-3-methyl-3-butenyl group requires regioselective hydroxylation and allylic methylation. Protecting groups (e.g., tert-butyldimethylsilyl) are often used to prevent side reactions .
Advanced Strategies
Stereochemical control during allylic oxidation (e.g., Sharpless asymmetric dihydroxylation) and enzymatic catalysis (e.g., cytochrome P450 mimics) can improve yield and enantiomeric excess. Computational modeling (DFT or molecular docking) predicts reactive intermediates to optimize conditions .

How do researchers address contradictions in reported bioactivities of this compound across studies?

Basic Analysis Framework
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may stem from variations in assay protocols (e.g., DPPH vs. ABTS for antioxidant activity) or cell line specificity (e.g., cancer vs. normal cells). Standardized positive controls (e.g., ascorbic acid, doxorubicin) and triplicate experiments with statistical validation (ANOVA, p < 0.05) are essential .
Advanced Meta-Analysis Approaches
Systematic reviews using PRISMA guidelines and dose-response meta-analysis (e.g., IC₅₀ comparisons) reconcile conflicting results. Machine learning tools (e.g., random forest regression) identify confounding variables like solvent polarity or cell culture media composition .

What experimental designs are optimal for elucidating this compound’s mechanism of action in biological systems?

Basic In Vitro Approaches
Preliminary screens include cytotoxicity assays (MTT, SRB) and enzyme inhibition studies (e.g., COX-2, LOX for anti-inflammatory activity). Fluorescence microscopy (e.g., ROS detection with DCFH-DA) and flow cytometry (apoptosis via Annexin V/PI staining) provide mechanistic insights .
Advanced Multidisciplinary Integration
CRISPR-Cas9 gene editing (e.g., knocking out Nrf2 to study antioxidant pathways) and metabolomics (LC-MS/MS profiling) reveal target pathways. In silico docking (AutoDock Vina) and molecular dynamics simulations validate interactions with proteins like Keap1 or Bcl-2 .

How can researchers optimize the yield of this compound in heterologous expression systems?

Basic Biotechnological Methods
Heterologous biosynthesis in E. coli or yeast requires codon-optimized chalcone synthase (CHS) and polyketide synthase (PKS) genes. Inducible promoters (e.g., T7 or GAL1) and fed-batch fermentation enhance production .
Advanced Metabolic Engineering
CRISPRi/a-mediated regulation of competing pathways (e.g., flavonoid biosynthesis) and co-culture systems with Aspergillus spp. improve precursor (malonyl-CoA) availability. Real-time metabolomics (DESI-MS) monitors intermediate flux .

What are the limitations of current stability studies on this compound, and how can they be improved?

Basic Stability Assessments
Accelerated stability testing (40°C/75% RH) with HPLC tracking identifies degradation products (e.g., oxidation of the allylic group). pH-dependent solubility studies (shake-flask method) guide formulation strategies .
Advanced Predictive Modeling
Quantum mechanical calculations (QM/MM) predict degradation pathways under UV exposure. Artificial intelligence (AI)-driven QSAR models correlate molecular descriptors (logP, HOMO-LUMO gaps) with shelf-life .

How does this compound’s bioactivity compare to structurally related chalcones like Xanthoangelol D or Bartericin A?

Basic Comparative Studies
Comparative SAR studies use in vitro assays (e.g., MIC for antimicrobial activity) to evaluate substituent effects. Molecular weight and logP calculations (ChemDraw) correlate with membrane permeability .
Advanced Computational Comparisons
Pharmacophore modeling (MOE, Schrödinger) and network pharmacology identify unique targets (e.g., this compound’s selective inhibition of PI3Kδ vs. Xanthoangelol D’s EGFR affinity). Synergy assays (Chou-Talalay) explore combinatorial effects .

What gaps exist in the ecological role of this compound in its native plant species?

Basic Ecological Chemistry
Field studies quantify this compound in plant tissues (HPLC-MS) under stress conditions (herbivory, drought). Insect feeding assays (e.g., Spodoptera frugiperda larvae) test antifeedant effects .
Advanced Systems Biology
Transcriptomics (RNA-Seq) identifies biosynthetic gene clusters upregulated during stress. Metagenomics links rhizosphere microbial communities to induced chalcone production .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angusticornin A
Reactant of Route 2
Angusticornin A

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